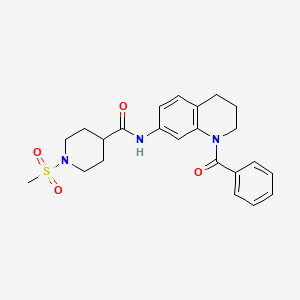
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound with the CAS No. 1211271-99-612. It has a molecular formula of C23H27N3O4S and a molecular weight of 441.5512. This product is intended for research use only and is not for human or veterinary use12.
I hope this information is helpful. If you have any other questions, feel free to ask!
Applications De Recherche Scientifique
Synthesis and Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, closely related to the specified compound, has shown significant anti-acetylcholinesterase (AChE) activity. For instance, a study by Sugimoto et al. (1990) found that certain piperidine derivatives exhibited potent inhibition of AChE, a key enzyme involved in neurotransmission, which is a target for treating conditions like Alzheimer's disease. These compounds showed selectivity towards AChE over butyrylcholinesterase (BuChE) and demonstrated enhanced acetylcholine levels in the brain, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Antipsychotic Agent Evaluation
Norman et al. (1996) synthesized heterocyclic carboxamides, structurally akin to the queried compound, and evaluated them as potential antipsychotic agents. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives displayed potent in vivo activities and showed promising profiles as antipsychotic agents with lower risks of extrapyramidal side effects, a common drawback of many antipsychotics (Norman et al., 1996).
Anticancer Properties
Madácsi et al. (2013) investigated a library of piperidine ring-fused aromatic sulfonamides, including tetrahydroquinolines, for their ability to induce oxidative stress and deplete glutathione in cancer cells. These compounds exhibited cytotoxic effects in various cancer cell lines, highlighting their potential as oxidative stress-inducing anticancer agents. The research suggests that derivatives of the compound might possess similar anticancer properties, warranting further investigation (Madácsi et al., 2013).
Enzyme Inhibitor Development
Efforts to synthesize and evaluate benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists were documented by Sonda et al. (2004). These compounds were designed to enhance gastrointestinal motility, showcasing the versatility of benzamide derivatives in targeting different biological receptors. This line of research indicates the potential utility of the compound of interest in developing enzyme inhibitors or receptor agonists for various therapeutic applications (Sonda et al., 2004).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-31(29,30)25-14-11-18(12-15-25)22(27)24-20-10-9-17-8-5-13-26(21(17)16-20)23(28)19-6-3-2-4-7-19/h2-4,6-7,9-10,16,18H,5,8,11-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTWLPHDAMYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

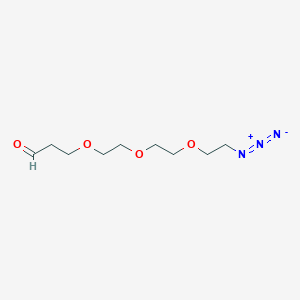
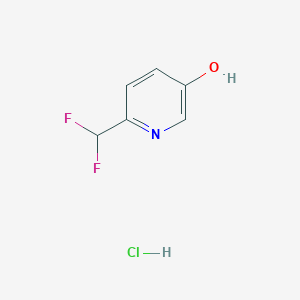
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
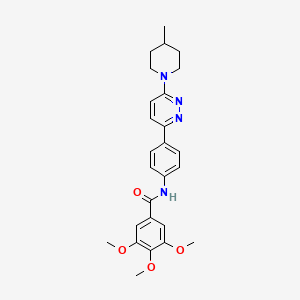
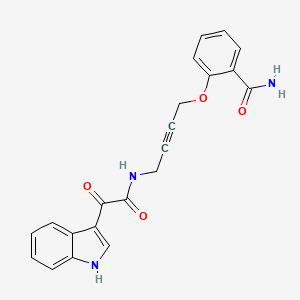
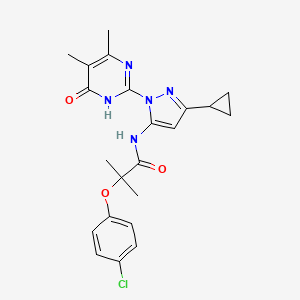
![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)

![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
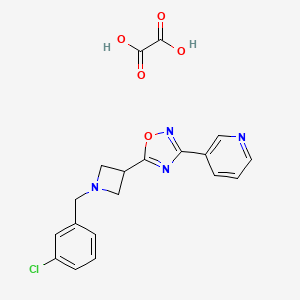
![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)
![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)